Modulation of Ion Channels: Compounds with similar structures to N,2-diphenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine have been shown to modulate KCa2 channels, particularly the KCa2.2a subtype. These channels play a critical role in regulating neuronal excitability, and their modulation shows promise in treating neurological disorders like spinocerebellar ataxia type 2 (SCA2). []
Modulation of Metabotropic Glutamate Receptors: Research on related compounds suggests that N,2-diphenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could potentially interact with metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological processes, and their modulation has therapeutic potential for treating neurological and psychiatric disorders. [, ]
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: